molecular formula C4H11BrN4S2 B1595967 Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide CAS No. 6943-65-3

Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide

Cat. No.: B1595967
CAS No.: 6943-65-3
M. Wt: 259.2 g/mol
InChI Key: OORKAVOFOSBTAT-UHFFFAOYSA-N
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Description

Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is a chemical compound . It is used in scientific research due to its unique properties, making it valuable for various applications such as catalysis and organic synthesis.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As this compound is used in scientific research, it may participate in a variety of reactions depending on the specific context.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 245.16400, a density of 1.69g/cm3, and a boiling point of 286.6ºC at 760 mmHg . Its molecular formula is C3H9BrN4S2 . Further physical and chemical properties may require additional research or consultation with a specialist.

Scientific Research Applications

Antiozonant and Research Tool Applications

One study investigated the antiozonant properties of ethylene diurea (EDU), a related compound, focusing on its role as a research tool in understanding the impact of ozone on plant life. EDU has been used to protect plants against ground-level ozone, a widespread pollutant. Although primarily used for its antiozonant properties, this study also explored its potential toxic effects and mode of action using Lemna minor L. as a model organism. It was found that while EDU can be toxic at concentrations greater than 593 mg L-1, it also exhibits hormetic responses at lower concentrations, suggesting stimulatory effects due to overcompensation in response to disruption in homeostasis. This research highlights the dual role of EDU as both a protective agent against ozone and a chemical with potential environmental toxicity implications under certain conditions (Agathokleous et al., 2016).

Environmental Remediation

Another area of research involves the use of polyamine-co-thiourea chitosan gel derivatives for the decontamination of Hg(II) from aqueous solutions. This study demonstrated that modifying chitosan with thiourea enhances its ability to adsorb mercury significantly. Such materials could offer a valuable tool for environmental remediation, particularly in treating water contaminated with heavy metals (Liang et al., 2018).

Advanced Materials

Research into the characteristics of thiourea-modified magnetic chitosan microspheres for the adsorption of metal ions highlights the potential of thiourea compounds in the development of advanced materials for environmental applications. These microspheres exhibit high adsorption capacities for various metal ions, demonstrating their utility in water purification and the selective removal of contaminants (Zhou et al., 2009).

Agricultural and Horticultural Uses

The use of ethylene diurea (EDU) to assess the impact of ozone on Vigna radiata plants showcases the application of thiourea derivatives in agricultural research. EDU treatment helped alleviate the adverse effects of ozone on plant growth and yield, underlining its potential as a tool for studying and mitigating ozone damage in crops (Agrawal et al., 2005).

Chemical Sensing

The development of resistive-type carbon dioxide gas sensors using ethynylated-thiourea derivatives points to the innovative use of thiourea compounds in the field of chemical sensing. These sensors demonstrate significant responsiveness to CO2 at room temperature, offering a promising approach for environmental monitoring and industrial gas detection applications (Daud et al., 2019).

Mechanism of Action

The mechanism of action of Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is not explicitly mentioned in the search results. Given its use in scientific research, the mechanism of action may depend on the specific application.

Safety and Hazards

The safety data sheet for Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Further safety and hazard information should be obtained from the appropriate safety data sheet or a qualified professional.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide involves the reaction of 2,2-ethylenedithiodi-1,3-dimethylguanidine with hydrobromic acid.", "Starting Materials": [ "2,2-ethylenedithiodi-1,3-dimethylguanidine", "Hydrobromic acid" ], "Reaction": [ "Add 2,2-ethylenedithiodi-1,3-dimethylguanidine to a reaction flask", "Add hydrobromic acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry under vacuum", "Recrystallize the solid from ethanol to obtain Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide" ] }

CAS No.

6943-65-3

Molecular Formula

C4H11BrN4S2

Molecular Weight

259.2 g/mol

IUPAC Name

2-carbamimidoylsulfanylethyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C4H10N4S2.BrH/c5-3(6)9-1-2-10-4(7)8;/h1-2H2,(H3,5,6)(H3,7,8);1H

InChI Key

OORKAVOFOSBTAT-UHFFFAOYSA-N

SMILES

C(CSC(=N)N)SC(=N)N.Br.Br

Canonical SMILES

C(CSC(=N)N)SC(=N)N.Br

6943-65-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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